2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Incorporation of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions to ensure the selective introduction of the difluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 2-Benzyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C14H11F2N3O |
---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
2-benzyl-4-(difluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H11F2N3O/c15-13(16)10-6-12(20)17-14-11(10)8-19(18-14)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2,(H,17,18,20) |
InChI Key |
IJKNUADBLJVXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=CC(=O)NC3=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.